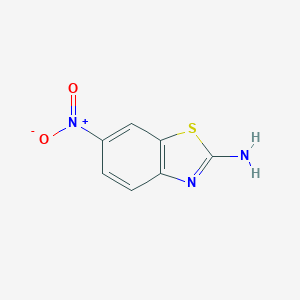
3-Aminoquinolina
Descripción general
Descripción
3-Aminoquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with an amino group attached at the third position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
3-Aminoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
Target of Action
3-Aminoquinoline, like other quinoline derivatives, primarily targets parasites . It has been evaluated as an antiproliferative agent against Leishmania mexicana, the etiological agent of leishmaniasis, and Trypanosoma cruzi . These parasites are responsible for causing diseases such as malaria and leishmaniasis .
Mode of Action
The mode of action of 3-Aminoquinoline is similar to that of other quinoline derivatives. It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
The biochemical pathways affected by 3-Aminoquinoline involve the disruption of heme metabolism in the parasite . By inhibiting heme polymerase activity, 3-Aminoquinoline prevents the conversion of toxic heme into a non-toxic form, leading to the accumulation of toxic heme within the parasite . This accumulation of toxic heme eventually leads to the death of the parasite .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds like primaquine, an 8-aminoquinoline, it can be inferred that 3-aminoquinoline might have similar adme properties . Primaquine is known to be administered orally and is metabolized in the liver . Its metabolites are excreted primarily in the urine .
Result of Action
The primary result of 3-Aminoquinoline’s action is the death of the targeted parasites . By disrupting the heme metabolism within the parasite, 3-Aminoquinoline causes the accumulation of toxic heme, which is lethal to the parasite . This leads to the effective treatment of diseases caused by these parasites, such as malaria and leishmaniasis .
Action Environment
The action of 3-Aminoquinoline, like other antimicrobial agents, can be influenced by various environmental factors . According to Darwin’s theory of evolution, microorganisms evolve to adapt to environmental changes, which can include the presence of antimicrobial agents . Therefore, the efficacy and stability of 3-Aminoquinoline could potentially be influenced by factors such as the presence of other drugs, the physiological state of the host, and the genetic makeup of the targeted parasites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the efficient synthetic methods for 3-Aminoquinoline involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. This method is notable for its low catalyst loading and good functional group compatibility . Another common method includes the use of triazoles and 2-aminobenzaldehydes under mild conditions .
Industrial Production Methods: Industrial production of 3-Aminoquinoline typically involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method uses aniline, glycerol, and sulfuric acid as starting materials, with nitrobenzene acting as an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminoquinoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Comparación Con Compuestos Similares
- Chloroquine
- Hydroxyquinoline
- Amodiaquine
Comparison: 3-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine and amodiaquine are primarily known for their antimalarial properties, 3-Aminoquinoline exhibits a broader spectrum of biological activities, including anticancer and antimicrobial effects .
Propiedades
IUPAC Name |
quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNCRRZKBNSMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060379 | |
| Record name | 3-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-17-6 | |
| Record name | 3-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Quinolinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-quinolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Aminoquinoline?
A1: 3-Aminoquinoline has the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 3-Aminoquinoline?
A2: Researchers utilize a combination of spectroscopic methods to characterize 3-Aminoquinoline, including:
- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule and its behavior in different solvents [, ].
- Infrared (IR) Spectroscopy: Reveals information about the functional groups present in the molecule, such as the amino group and the aromatic ring structure [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure and connectivity of atoms within the molecule, including both 1H NMR and 13C NMR [].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, particularly useful in identifying derivatives and studying its interactions [, , , ].
Q3: How is 3-Aminoquinoline quantified in different matrices?
A3: Various analytical techniques are used for quantification, depending on the sample matrix and desired sensitivity. These include:
- Voltammetry: This electrochemical method, specifically differential pulse voltammetry and adsorptive stripping differential pulse voltammetry, allows for the sensitive determination of 3-Aminoquinoline in solutions [].
Q4: What are the primary applications of 3-Aminoquinoline in chemical synthesis?
A4: 3-Aminoquinoline serves as a versatile building block in organic synthesis, particularly for constructing:
- 3-Aminoquinoline-2,4-diones: These compounds are synthesized through reactions of 3-chloroquinoline-2,4-diones with primary amines []. They exhibit diverse reactivity, including base-promoted ring expansion to form 1,4-benzodiazepine-2,5-diones [].
- Schiff base ligands: Condensation reactions of 3-Aminoquinoline with aldehydes, like 4-hydroxy-3,5-dimethoxybenzaldehyde [] or 3-formylchromone [], yield Schiff base ligands. These ligands readily coordinate with metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form metal complexes with potential applications in various fields.
Q5: What is the significance of 3-Aminoquinoline in material science?
A5: 3-Aminoquinoline plays a crucial role in developing:
- Organic-Inorganic Hybrid Materials: 3-Aminoquinoline interacts with metal halides, like lead chloride, to create one-dimensional hybrid materials, exemplified by (C9H10N2)PbCl4 []. These materials exhibit intriguing optical properties, such as yellowish white-light emission, stemming from the interaction between organic and inorganic components.
Q6: Can 3-Aminoquinoline be utilized as a matrix in mass spectrometry?
A6: Yes, 3-Aminoquinoline is a valuable matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), particularly for analyzing:
- Polymers: It effectively desorbs and ionizes polymers like Polymer A, enabling the determination of molecular weight distribution, repeating unit structure, and end group information [].
- Oligosaccharides: 3-Aminoquinoline enhances the ionization efficiency of underivatized oligosaccharides, providing detailed information about their sequence, linkage, and branching patterns []. It is particularly useful for studying complex oligosaccharides in biological samples, including human milk [].
- Glycopeptides, Carbohydrates, and Phosphopeptides: As a liquid matrix, particularly in combination with α-cyano-4-hydroxycinnamic acid (CHCA), 3-Aminoquinoline enhances sensitivity and minimizes the dissociation of labile groups like sialic acids and phosphates [, , ].
Q7: How does 3-Aminoquinoline interact with different solvents?
A7: 3-Aminoquinoline exhibits solvatochromism, meaning its absorption and emission spectra shift depending on the solvent polarity. This property stems from the change in dipole moment upon excitation []. Specifically:
- Nonpolar Solvents: 3-Aminoquinoline preferentially populates a locally excited (LE) state characterized by rapid amino group flipping, leading to efficient non-radiative decay and shorter fluorescence lifetimes [, ].
- Polar Solvents: The intramolecular charge transfer (ICT) state becomes more stable, leading to slower non-radiative rates and longer fluorescence lifetimes due to restricted amino group motion [, ].
- Protic Solvents: Hydrogen bonding with the amino group and ring nitrogen further stabilizes the ICT state, further impacting the excited-state dynamics and fluorescence properties [].
Q8: Does 3-Aminoquinoline interact with halide ions, and if so, how?
A8: Yes, studies have shown that 3-Aminoquinoline undergoes fluorescence quenching in the presence of halide ions (Cl-, Br-, I-) in acidic aqueous solutions. The quenching efficiency follows the order I- > Br- > Cl-, suggesting an electron transfer process and potential involvement of the heavy atom effect [].
Q9: How does 3-Aminoquinoline interact with DNA?
A9: While limited data is available on the specific interactions of 3-Aminoquinoline with DNA, studies on its ruthenium(II) complexes, like [Ru(η6-p-cymene)(L1)Cl] (where L1 is a Schiff base derived from 3-Aminoquinoline and 2-hydroxy-benzaldehyde), indicate moderate binding affinity to calf thymus (CT)-DNA []. This suggests potential interactions with DNA, which warrant further investigation.
Q10: Does 3-Aminoquinoline bind to proteins?
A10: Yes, research suggests that 3-Aminoquinoline can interact with proteins. For example, ruthenium(II) complexes incorporating 3-Aminoquinoline-derived ligands, such as [Ru(η6-p-cymene)(L1)Cl], exhibit significant binding affinity to human serum albumin (HSA) []. This interaction primarily occurs with tryptophan residues in HSA, highlighting the potential for 3-Aminoquinoline-containing compounds to interact with proteins.
Q11: How is computational chemistry employed in 3-Aminoquinoline research?
A11: Computational methods, including Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure, geometry, and interactions of 3-Aminoquinoline. For instance, DFT studies have been used to:
- Investigate the mechanism of rearrangement reactions involving 3-Aminoquinoline derivatives, such as the formation of 3-aminoquinolines from 2-aminobenzaldehydes and propargyl amines [].
- Model the structure and properties of hydrogen-bonded charge transfer complexes formed between 3-Aminoquinoline and electron acceptors like picric acid [].
- Explore the impact of substituents on the reactivity and properties of 3-Aminoquinoline derivatives, contributing to the understanding of structure-activity relationships (SAR) [].
Q12: What is the significance of SAR studies for 3-Aminoquinoline derivatives?
A12: Understanding the SAR of 3-Aminoquinoline derivatives is crucial for optimizing their properties and biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
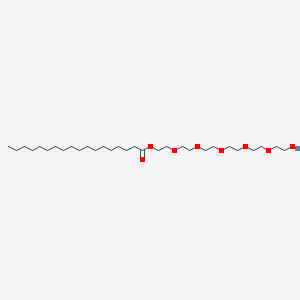
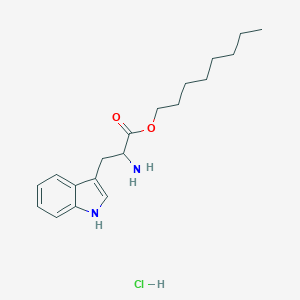
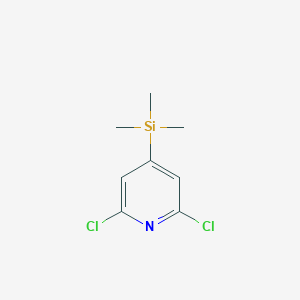
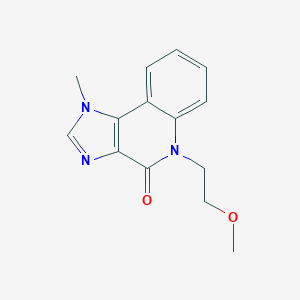
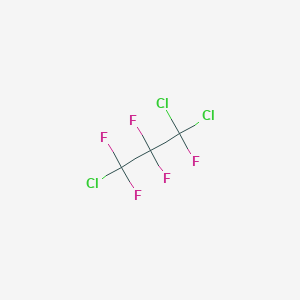
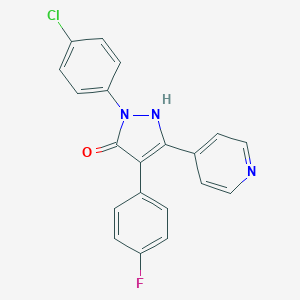
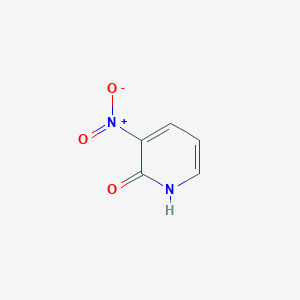
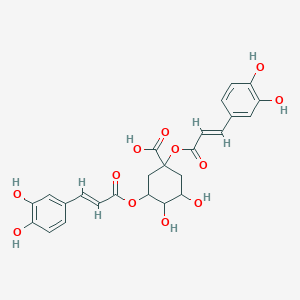
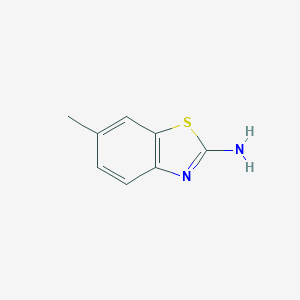

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
